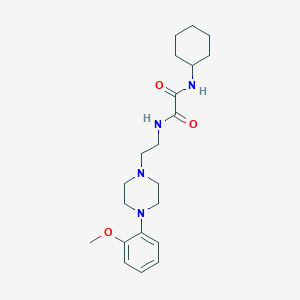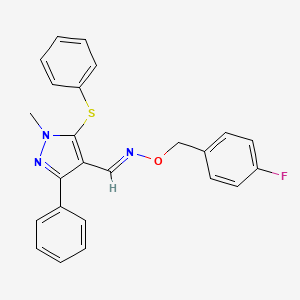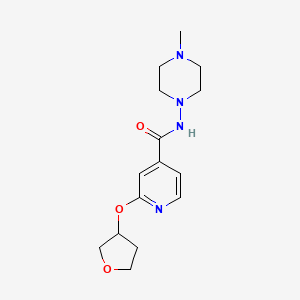
4-Chloro-6-fluoro-2,3-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-fluoro-2,3-dimethylquinoline is a chemical compound with the molecular formula C11H9ClFN . It has a molecular weight of 209.65 . This compound is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-fluoro-2,3-dimethylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted at the 4th position by a chlorine atom, at the 6th position by a fluorine atom, and at the 2nd and 3rd positions by methyl groups .Applications De Recherche Scientifique
Interactions with Human Serum Albumin
A study focused on fluorodihydroquinazolin derivatives, similar in structure to 4-Chloro-6-fluoro-2,3-dimethylquinoline, demonstrated their ability to bind to human serum albumin (HSA). These interactions can induce conformation and secondary structure changes in HSA, highlighting the potential of fluorine-substituted compounds in modifying protein behavior, which is crucial for drug design and development (Wang et al., 2016).
Synthesis Methods
Research on the synthesis of 2-fluoroquinoline and 2,6-difluoropyridine, compounds closely related to 4-Chloro-6-fluoro-2,3-dimethylquinoline, by treating corresponding chloro-compounds with anhydrous potassium fluoride, demonstrates the versatility of halogen exchange in creating fluorinated compounds. This method provides a pathway for synthesizing a variety of fluorinated heterocycles, which are valuable in pharmaceuticals and agrochemicals (Hamer et al., 2010).
Molecular Interactions and Hybridization
Studies on oligoamides of chloro- and fluoro-substituted quinoline demonstrate their ability to form double helical structures and undergo cross-hybridization. These findings are significant for the development of novel materials and understanding the molecular basis of self-assembly processes, which could lead to advancements in nanotechnology and material science (Gan et al., 2010).
Potential Anticancer Applications
The synthesis and evaluation of 4-aminoquinoline derivatives, which include structures similar to 4-Chloro-6-fluoro-2,3-dimethylquinoline, have shown potent cytotoxic effects on human breast tumor cell lines. This indicates the potential of such compounds in developing new anticancer agents (Zhang et al., 2007).
Antioxidative or Prooxidative Effects
Research on 4-hydroxyquinoline derivatives has investigated their antioxidative and prooxidative effects against free-radical-initiated hemolysis of erythrocytes. Understanding the balance between these effects is crucial for developing therapeutic agents with minimized side effects (Liu et al., 2002).
Propriétés
IUPAC Name |
4-chloro-6-fluoro-2,3-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN/c1-6-7(2)14-10-4-3-8(13)5-9(10)11(6)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAAHINMYSWZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=C1Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2,3-dimethylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[cyano(thiophen-3-yl)methyl]-4-methylbenzamide](/img/structure/B2663921.png)
![6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride](/img/structure/B2663924.png)
![methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate](/img/structure/B2663925.png)




![1-Cyclopentyl-3-(5-(2-(trifluoromethyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2663931.png)
![(3-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2663932.png)
![Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate](/img/structure/B2663937.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2663941.png)

